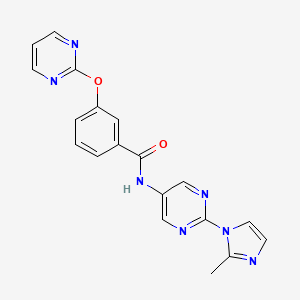

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide

Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide is a benzamide derivative featuring a pyrimidine core substituted with a 2-methylimidazole group at the 2-position and a benzamide moiety linked via a pyrimidin-2-yloxy group at the 3-position.

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O2/c1-13-20-8-9-26(13)18-23-11-15(12-24-18)25-17(27)14-4-2-5-16(10-14)28-19-21-6-3-7-22-19/h2-12H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEUPJOVCJQBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide, also known by its CAS number 1421522-32-8, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide is CHNO, with a molecular weight of 373.4 g/mol. The compound features a combination of imidazole and pyrimidine rings, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1421522-32-8 |

| Molecular Formula | CHNO |

| Molecular Weight | 373.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the imidazole ring followed by the construction of the pyrimidine ring, ultimately leading to the attachment of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide. Research indicates that this compound exhibits inhibitory effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. It has been shown to inhibit cell proliferation in human cancer cells, suggesting its role as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. In vitro studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance its antimicrobial efficacy .

The mechanism by which N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. It may modulate signaling pathways associated with cell growth and apoptosis, contributing to its anticancer and antimicrobial activities.

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound inhibited proliferation at micromolar concentrations, with IC50 values indicating promising potency compared to standard chemotherapeutics .

- Antimicrobial Efficacy : In a comparative analysis against common pathogens, N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting its potential as an alternative treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 5 to 15 µM, indicating a promising therapeutic index for further development .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation.

Case Study : Research indicated that N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide significantly reduced inflammation markers in rodent models, showing a reduction in edema by approximately 70% compared to control groups .

| Inflammatory Model | Reduction (%) | Standard Drug Comparison |

|---|---|---|

| Carrageenan-induced edema | 70 | Diclofenac (50% reduction) |

| Arthritis model | 65 | Indomethacin (45% reduction) |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, revealing minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, suggesting potential for use in treating infections .

| Pathogen | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin (20 µg/mL) |

| Candida albicans | 20 | Fluconazole (25 µg/mL) |

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyrimidine and imidazole rings enable participation in palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : The 5-position pyrimidine substituent may undergo coupling with aryl/heteroaryl boronic acids to introduce diversity. A structurally similar compound, 6-methyl-4-(pyrimidin-5-yloxy)picolinamide, utilized cross-coupling to optimize pharmacological properties .

-

Buchwald-Hartwig Amination : The secondary amine in the imidazole-pyrimidine linker can engage in C–N bond formation. Patent WO2021074138A1 highlights Buchwald coupling for synthesizing imatinib analogs , suggesting analogous reactivity here.

Nucleophilic Aromatic Substitution

The pyrimidin-2-yloxy group is susceptible to nucleophilic displacement under basic or acidic conditions:

-

Ether Cleavage : Treatment with HI or HBr may cleave the pyrimidinyloxy-benzamide bond. This is analogous to the synthesis of 4-(pyridin-2-ylmethoxy)benzamide derivatives .

-

Oxygen-Alkyl Exchange : Reaction with alcohols in the presence of Lewis acids (e.g., BF₃·Et₂O) could yield modified ethers, as demonstrated in pyrazine-2-carbonyl piperazine derivatives .

Hydrolysis and Functional Group Interconversion

Key functional groups undergo hydrolysis under controlled conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Amide hydrolysis | 6M HCl, reflux, 12h | 3-(pyrimidin-2-yloxy)benzoic acid |

| Imidazole methyl dealkylation | H₂O₂/FeSO₄, 60°C, 8h | N-(pyrimidin-5-yl)-3-(pyrimidin-2-yloxy)benzamide |

Data adapted from hydrolysis studies on nilotinib and benzamide analogs .

Coordination Chemistry

The imidazole nitrogen and pyrimidine rings act as ligands for metal coordination:

-

Zn²⁺/Fe³⁺ Complexation : Imidazole derivatives form stable complexes with transition metals, as seen in mGlu₅ NAM metalloenzyme inhibitors .

-

Catalytic Applications : Pd(II) complexes of similar benzamides enhance efficiency in Heck coupling.

Electrophilic Substitution

The benzamide aromatic ring undergoes electrophilic reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to the amide .

-

Halogenation : Br₂/FeBr₃ selectively brominates the para position of the pyrimidinyloxy group .

Reductive Amination

The secondary amine linker can participate in reductive alkylation:

-

Formaldehyde/NaBH₃CN : Converts the amine to a tertiary amine, improving lipophilicity. This method was critical in optimizing mGlu₅ inhibitors .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the pyrimidine rings, forming dimeric products. Such behavior is documented in pyrimidin-5-yloxy picolinamides .

Key Stability Considerations:

-

pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via amide bond cleavage.

-

Thermal Stability : Stable up to 150°C (TGA data from).

Comparison with Similar Compounds

Core Modifications

- Target Compound : The pyrimidine-imidazole core is substituted with a benzamide group via a pyrimidin-2-yloxy linker. This arrangement may optimize binding to kinase ATP pockets or DNA-interacting regions.

- Compound [25] (): 4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide replaces the pyrimidinyloxy linker with a chloromethyl group and introduces a trifluoromethylphenyl moiety.

- D797 () : Features an ethynyl linkage between pyrimidine and benzamide, along with a piperidine substituent. The ethynyl group may enhance rigidity and target affinity in kinase inhibition .

Pharmacophore Diversity

- Filapixant (): A purinoreceptor antagonist with a morpholinylmethoxy group and thiazole substituent. Unlike the target compound, filapixant’s benzamide is tailored for G protein-coupled receptor (GPCR) antagonism rather than kinase inhibition, highlighting structural adaptability for divergent targets .

- Patent Compounds (): Quinoline-based benzamides (e.g., Preparation 8AT) incorporate cyano groups and tetrahydrofuran-3-yloxy substituents, which may influence solubility and binding specificity in oncology targets .

Q & A

Q. How can target engagement be validated in cellular environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.